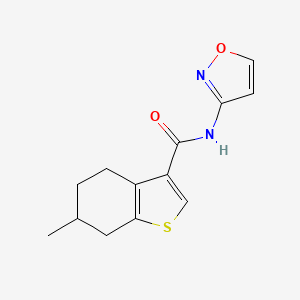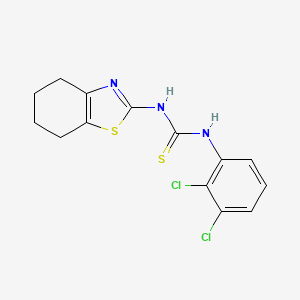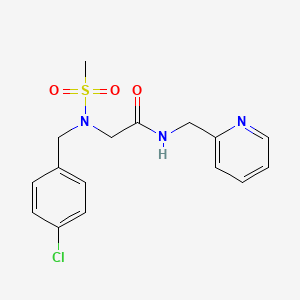![molecular formula C17H25NO3 B4719881 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)
4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate, also known as TMBPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has also been shown to inhibit the activity of various kinases, such as protein kinase A and protein kinase C, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has been shown to affect various physiological processes, such as blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has several advantages for use in lab experiments, including its high purity and stability, as well as its ease of synthesis. However, 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate, including the development of new synthesis methods and the investigation of its potential applications in various fields. For example, researchers could explore the use of 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate as a building block for the synthesis of new materials with unique properties. Additionally, researchers could investigate the potential of 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate as a drug candidate for the treatment of various diseases, such as neurodegenerative diseases and cancer. Finally, researchers could explore the potential of 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate as a derivatizing agent for the analysis of various compounds, such as carbohydrates and nucleic acids.
Conclusion:
In conclusion, 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate and its applications in various fields.
Aplicaciones Científicas De Investigación
4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In materials science, 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has been used as a building block for the synthesis of various materials, such as metal-organic frameworks and covalent organic frameworks. In analytical chemistry, 4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate has been used as a derivatizing agent for the analysis of various compounds, such as amino acids and peptides.
Propiedades
IUPAC Name |
[4-(2,4,4-trimethylpentan-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(19)21-14-9-7-13(8-10-14)15(20)18-17(5,6)11-16(2,3)4/h7-10H,11H2,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKPUBSYAMRLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4719804.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4719809.png)
![8-(4-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4719810.png)

![methyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4719823.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719829.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide](/img/structure/B4719835.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B4719847.png)
![cyclohexanone O-{[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}oxime](/img/structure/B4719857.png)
![{4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}methanol](/img/structure/B4719859.png)
![6-[(2-ethoxyphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4719878.png)
